



Application Notes and Protocols for IBR-7 in Cell Culture

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Compound of Interest		
Compound Name:	Ibr-7	
Cat. No.:	B1192905	Get Quote

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These application notes provide a comprehensive overview of the experimental protocols for utilizing **IBR-7**, a novel derivative of ibrutinib, in cancer cell culture studies. **IBR-7** has demonstrated enhanced cytotoxicity against non-small cell lung cancer (NSCLC) and pancreatic cancer cells by targeting key signaling pathways.[1][2][3]

Mechanism of Action

IBR-7 exerts its anti-cancer effects through the inhibition of critical signaling pathways involved in cell proliferation and survival. Its primary mechanisms of action include:

- Suppression of the mTORC1/S6 Signaling Pathway: Unlike its parent compound ibrutinib,
 IBR-7 potently inhibits the phosphorylation of the mammalian target of Rapamycin complex 1 (mTORC1) and its downstream effector, ribosomal protein S6 (S6).[1][2] This pathway is crucial for protein synthesis and cell growth.
- Inhibition of the EGFR Signaling Pathway: **IBR-7** has been shown to effectively suppress the epidermal growth factor receptor (EGFR) signaling pathway, which is a key driver in the proliferation of various cancer cells.[3]
- Induction of Apoptosis: By inhibiting these survival pathways, **IBR-7** effectively induces programmed cell death (apoptosis) in cancer cells.[1][3]



Quantitative Data Summary

The following tables summarize the reported quantitative data for **IBR-7**'s activity in various cancer cell lines.

Table 1: IC50 Values of Ibrutinib and IBR-7 in NSCLC Cell Lines

Cell Line	Ibrutinib (μM)	IBR-7 (μM)
A549	> 20	4.31 ± 0.55
H460	> 20	5.12 ± 0.63
H1975	8.73 ± 1.01	1.89 ± 0.23
PC-9	0.012 ± 0.002	0.009 ± 0.001

Data represents the concentration required to inhibit 50% of cell growth after 48 hours of treatment.[1]

Table 2: Kinase Inhibitory Activity (IC50, nM)

Kinase	lbrutinib	IBR-7
EGFR	2.3	61

This data highlights the differential kinase selectivity between ibrutinib and IBR-7.[1]

Experimental Protocols

Detailed methodologies for key experiments involving IBR-7 are provided below.

Cell Culture and Maintenance

- Cell Lines:
 - NSCLC cell lines: A549, H460, H1975, PC-9.[1]
 - Pancreatic cancer cell lines: PANC-1, Capan2, BxPC-3, SW1990, CFPAC-1, AsPC-1.[3]



- Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
- Subculture: Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of IBR-7 on cancer cells.

- Materials:
 - 96-well plates
 - Complete culture medium
 - IBR-7 (dissolved in DMSO)
 - Ibrutinib (for comparison)
 - Cell Counting Kit-8 (CCK-8) solution
 - Microplate reader
- Procedure:
 - \circ Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 μL of complete medium.
 - Incubate for 24 hours to allow for cell attachment.
 - Prepare serial dilutions of IBR-7 and ibrutinib in culture medium. The final DMSO concentration should be less than 0.1%.
 - Replace the medium in each well with 100 μL of medium containing the desired drug concentrations. Include vehicle control (DMSO) wells.
 - Incubate the plates for 48 hours.[1]



- Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the induction of apoptosis by IBR-7.

- Materials:
 - 6-well plates
 - IBR-7
 - Phosphate-buffered saline (PBS)
 - Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
 - Flow cytometer
- Procedure:
 - Seed cells (e.g., A549, H1975) in 6-well plates.[1]
 - Treat cells with various concentrations of IBR-7 for 24 hours.[1]
 - Harvest cells by trypsinization and wash with cold PBS.
 - Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
 - \circ Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μL of 1X Binding Buffer to each tube.



 Analyze the cells by flow cytometry within 1 hour. Annexin V positive cells are undergoing apoptosis.

Western Blotting

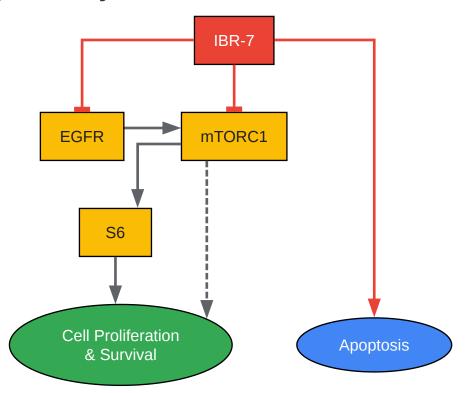
This protocol is for analyzing the effect of **IBR-7** on protein phosphorylation in signaling pathways.

- Materials:
 - 6-well plates or larger culture dishes
 - IBR-7
 - RIPA lysis buffer with protease and phosphatase inhibitors
 - BCA Protein Assay Kit
 - SDS-PAGE gels
 - PVDF membrane
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 - Primary antibodies (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6, S6, p-EGFR, EGFR, PARP,
 Caspase-3, β-actin)
 - HRP-conjugated secondary antibodies
 - Chemiluminescent substrate
 - Imaging system
- Procedure:
 - Seed cells and grow to 70-80% confluency.
 - Treat cells with the indicated concentrations of IBR-7 for a specified time (e.g., 8 or 24 hours).[1]



- Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.
- Denature protein lysates by boiling with Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations Signaling Pathway of IBR-7



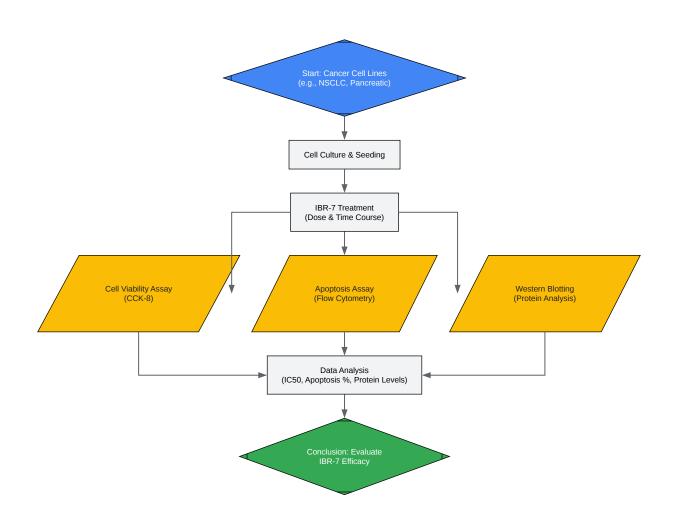
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Caption: **IBR-7** inhibits EGFR and mTORC1/S6 signaling to suppress proliferation and induce apoptosis.

Experimental Workflow for IBR-7 Evaluation





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References

- 1. The Ibr-7 derivative of ibrutinib exhibits enhanced cytotoxicity against non-small cell lung cancer cells via targeting of mTORC1/S6 signaling PMC [pmc.ncbi.nlm.nih.gov]
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